2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3,4-thiadiazole moiety, including derivatives of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, have shown promising anticancer activity. These compounds have demonstrated significant effectiveness against human colon carcinoma and hepatocellular carcinoma cell lines, with some derivatives exhibiting higher potency than reference drugs in in vitro conditions (Abouzied et al., 2022). Furthermore, various N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and screened for their cytotoxicity and antioxidant activities, revealing promising results (Hamama et al., 2013).
Antimicrobial and Antifungal Properties
1,3,4-thiadiazole derivatives, including this compound compounds, have exhibited various biological activities such as antimicrobial and antifungal effects. They have been found to be potent against certain fungal infections, showing efficacy comparable to reference drugs (Rajput et al., 2011). Additionally, some derivatives have shown feeble activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Electrochemical Properties
The electrochemical behavior of certain thiadiazole derivatives has been studied, highlighting their high ionization potentials and good affinity. This research suggests potential applications in areas such as material science and electronics (Tan et al., 2007).
Properties
IUPAC Name |
2-chloro-5-pyridin-2-yl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOZQSSIKSLQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504852 | |
Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76686-93-6 | |
Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.